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Compound of Interest

Compound Name: Daclatasvir Impurity C

Cat. No.: B11931164

For researchers and professionals in drug development, understanding the impurity profile of
an active pharmaceutical ingredient (API) is paramount for ensuring safety and efficacy. This
guide provides a comparative analysis of the relative retention time (RRT) of Daclatasvir
Impurity C, a known process-related impurity of the hepatitis C antiviral drug Daclatasvir. The
data presented is based on a validated stability-indicating Ultra-Performance Liquid
Chromatography (UPLC) method, offering a benchmark for analytical scientists.

Comparative Analysis of Relative Retention Time

A stability-indicating UPLC method developed by Jagadabi et al. provides crucial data on the
retention behavior of Daclatasvir and its impurities.[1] While the study designates impurities
with specific codes, cross-referencing with available impurity standards indicates that
Daclatasvir Impurity C corresponds to the impurity designated as DAC.RCO03 in the study.

The table below summarizes the retention time (RT) and relative retention time (RRT) of
Daclatasvir and its process-related impurities as determined by this UPLC method.[1]
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Relative Retention Time

Compound Retention Time (min)
(RRT)

DAC.RCO01 1.780 0.42
DAC.RCO06 3.238 0.76
DAC.RCO05 3.829 0.89
Daclatasvir 4.284 1.00
DAC.RC04 5.191 1.21
Daclatasvir Impurity C £ 992 1.40

(DAC.RCO3)

Table 1: Retention and Relative Retention Time Data for Daclatasvir and its Impurities by
UPLC. Data sourced from Jagadabi et al.[1]

This data clearly positions Daclatasvir Impurity C as a less retained species compared to the
active ingredient under the specified chromatographic conditions, with an RRT of 1.40.

Experimental Protocol: UPLC Method

The following is a detailed experimental protocol for the stability-indicating UPLC method used
to determine the relative retention time of Daclatasvir and its impurities.[1][2]

Instrumentation: A Waters ACQUITY UPLC system equipped with a photodiode array (PDA)
detector was used for this analysis.[2]

Chromatographic Conditions:
e Column: ACQUITY UPLC BEH Phenyl, 100 x 2.1 mm, 1.7 pm

e Mobile Phase A: 0.03 M Sodium Perchlorate with 0.002 M 1-Octanesulfonic Acid Sodium
Salt in water, with the pH adjusted to 2.5 using perchloric acid.

* Mobile Phase B: A mixture of Acetonitrile and Mobile Phase A in a ratio of 80:20 (v/v).

o Gradient Program:
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0 min: 35% B

[e]

4 min: 50% B

o

8 min: 80% B

[¢]

10 min: 80% B

[¢]

[e]

10.5 min: 35% B

o

15 min: 35% B[2]

e Flow Rate: 0.4 mL/min[2]

e Column Temperature: 35°C

o Detection Wavelength: 305 nm([2]

e Injection Volume: 1 uL

Run Time: 15 minutes[2]

Preparation of Solutions:

Diluent: A mixture of water and acetonitrile in a 50:50 (v/v) ratio.

o Standard Stock Solution: Prepare a stock solution of Daclatasvir at a concentration of 500
pg/mL in the diluent.

o Standard Solution: From the stock solution, prepare a standard solution of Daclatasvir at a
concentration of 2.5 pg/mL.

o Sample Solution: Accurately weigh and transfer tablet powder equivalent to 50 mg of
Daclatasvir into a 100 mL volumetric flask. Add approximately 60 mL of diluent and sonicate
for 30 minutes. Allow the solution to cool to room temperature and then dilute to the mark
with the diluent. Filter the solution through a 0.22 um PVDF syringe filter before injection.[2]

Logical Workflow for Chromatographic Analysis
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The following diagram illustrates the logical workflow of the UPLC analysis for Daclatasvir and
its impurities.

Sample and Standard Preparation
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Chromatographic Analysis Workflow

This comprehensive guide provides essential data and a detailed methodology for the analysis
of Daclatasvir Impurity C. The provided UPLC method demonstrates a robust separation of
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Daclatasvir from its process-related impurities, with clear identification of the relative retention
time for Impurity C. This information is critical for quality control and regulatory submissions in
the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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